Cellular HDAC Inhibition in NB4 Leukemia
In a cellular functional assay using human NB4 acute promyelocytic leukemia cells, this compound (reported as CHEMBL1688187) demonstrated HDAC inhibitory activity measured by histone acetylation. The compound produced an EC50 of 430 nM for histone H4 hyperacetylation and an EC50 of 460 nM for histone H3 hyperacetylation after 24 hours of treatment, assessed by Western blot analysis [1]. These values indicate equipotent modulation of both histone substrates in this cell-based context, providing a baseline for comparing structurally related indole acetamide HDAC inhibitors evaluated under comparable conditions.
| Evidence Dimension | HDAC cellular functional activity (histone acetylation EC50) |
|---|---|
| Target Compound Data | EC50 = 430 nM (H4 acetylation); EC50 = 460 nM (H3 acetylation) |
| Comparator Or Baseline | Baseline: untreated NB4 cell histone acetylation levels |
| Quantified Difference | EC50 values of 430-460 nM for induction of histone hyperacetylation |
| Conditions | Human NB4 acute promyelocytic leukemia cells; 24 hr treatment; Western blot detection of acetylated histone H4 and H3 |
Why This Matters
Cellular EC50 values in the sub-micromolar range provide a quantitative benchmark for functional target engagement that can be compared with analog compounds evaluated in the same or similar HDAC cellular assays.
- [1] BindingDB BDBM50483541 (CHEMBL1688187). EC50: 430 nM (histone H4 acetylation), EC50: 460 nM (histone H3 acetylation) in human NB4 cells after 24 hrs by Western blot. Menarini Ricerche, curated by ChEMBL. View Source
